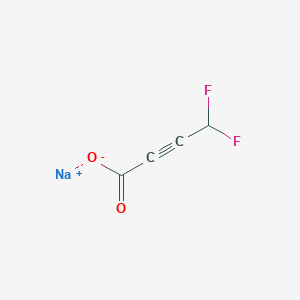

Sodium 4,4-difluorobut-2-ynoate

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of organic compounds containing the carbon-fluorine bond, has expanded dramatically from its niche origins to become a central theme in many areas of chemical science. beilstein-journals.orgyoutube.com The unique properties of the fluorine atom are key to its profound influence on molecular behavior.

The strategic placement of fluorine atoms within a molecule can dramatically alter its physical, chemical, and biological characteristics. youtube.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, yet it imparts vastly different electronic effects. youtube.com The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound, a crucial factor in drug design. youtube.com Furthermore, the introduction of fluorine can influence a molecule's conformation, lipophilicity, and binding affinity to biological targets. nih.govacs.org These modifications are not always predictable, making the study of structure-property relationships in fluorinated molecules an active and vital area of research. acs.org

Fluorinated alkynes and carboxylates are particularly noteworthy subclasses of organofluorine compounds. The alkyne functional group is a versatile building block in organic synthesis, known for its linear geometry and reactivity in a variety of transformations, including cycloadditions and cross-coupling reactions. The presence of fluorine atoms adjacent to the alkyne can significantly modulate its electronic properties, influencing its reactivity and making it a valuable synthon for creating complex fluorinated molecules. acs.org

Fluorinated carboxylates, on the other hand, often exhibit altered acidities compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of fluorine atoms can increase the acidity of the carboxylic acid. nih.gov This property is significant in the design of catalysts and in tuning the physicochemical properties of active pharmaceutical ingredients. nih.gov

Contextualizing Sodium 4,4-difluorobut-2-ynoate within Fluorine Chemistry

This compound emerges at the intersection of these two important classes of organofluorine compounds. While specific research on this particular salt is not extensively documented in publicly available literature, its structure suggests significant potential and warrants a detailed examination based on the known chemistry of its constituent parts.

The structure of this compound, featuring a gem-difluoro group at the C-4 position adjacent to an alkynyl system and a sodium carboxylate at the other terminus, is inherently interesting. The gem-difluoro group (CF2) is a key pharmacophore that can act as a bioisostere for carbonyl or ether functionalities, while offering increased metabolic stability. Its presence next to the triple bond is expected to significantly influence the molecule's electronic distribution and reactivity. The combination of a reactive alkyne, a polar carboxylate, and the influential difluoromethyl group in a relatively small, functionalized building block makes it a potentially valuable tool for synthetic and medicinal chemists.

| Property | Value |

| Molecular Formula | C4H2F2O2 |

| Molecular Weight | 120.05 g/mol |

| IUPAC Name | 4,4-difluorobut-2-ynoic acid |

| CAS Number | 110680-65-4 |

Note: Data for 4,4-difluorobut-2-ynoic acid, the corresponding acid of this compound.

Given the lack of direct research on this compound, the key research areas can be inferred from studies on its derivatives and related structures, such as ethyl 4,4-difluorobut-2-ynoate. The primary areas of interest would likely include its use as a fluorinated building block in organic synthesis and its potential applications in medicinal chemistry.

The reactivity of the alkynyl system, activated by the adjacent difluoromethyl group, could be exploited in various coupling reactions to construct more complex fluorinated molecules. For instance, derivatives of this compound could serve as precursors in the synthesis of novel agrochemicals or pharmaceuticals. youtube.com The presence of the carboxylate group offers a handle for further functionalization or for improving the aqueous solubility of resulting molecules.

Research into the biological activity of derivatives of 4,4-difluorobut-2-ynoic acid could be another significant avenue. The incorporation of the gem-difluoroalkyne moiety into known bioactive scaffolds is a common strategy to enhance potency and pharmacokinetic properties. Therefore, this compound and its derivatives are of considerable interest for the synthesis of novel enzyme inhibitors or receptor modulators.

The following table lists the properties of a key derivative, ethyl 4,4-difluorobut-2-ynoate.

| Property | Value |

| Molecular Formula | C6H6F2O2 |

| Molecular Weight | 148.11 g/mol |

| IUPAC Name | ethyl 4,4-difluorobut-2-ynoate |

| CAS Number | 129922-56-1 |

Note: Data for ethyl 4,4-difluorobut-2-ynoate, a derivative of the subject compound.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4,4-difluorobut-2-ynoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F2O2.Na/c5-3(6)1-2-4(7)8;/h3H,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQWVFPVDNWXCJI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)[O-])C(F)F.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF2NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of Sodium 4,4 Difluorobut 2 Ynoate and Its Derivatives

Mechanistic Investigations of C-F Bond Formation and Transformation in Alkyne Systems

The introduction of fluorine into alkyne systems can be achieved through several methods, each with distinct mechanistic pathways. These include electrophilic, nucleophilic, and radical fluorination approaches. numberanalytics.comnumberanalytics.com

Electrophilic and Nucleophilic Fluorination Mechanisms

Electrophilic Fluorination: This method involves the reaction of an alkyne with an electrophilic fluorinating agent, which delivers a "F+" equivalent to the electron-rich triple bond. numberanalytics.comnumberanalytics.com Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. numberanalytics.comnumberanalytics.com The reaction is believed to proceed through the formation of a fluorovinyl cation intermediate. numberanalytics.com The initial step is the interaction of the fluorinating agent with the alkyne, leading to the transfer of a fluorine atom and the generation of this highly reactive intermediate. numberanalytics.com The fate of the vinyl cation depends on the reaction conditions and the presence of other nucleophiles. numberanalytics.com While effective, the mechanism of electrophilic fluorination is still a subject of some debate, with questions remaining as to whether it proceeds via an S_N2-type pathway or a single-electron transfer (SET) process. wikipedia.org

Nucleophilic Fluorination: In contrast, nucleophilic fluorination introduces a fluorine atom through the attack of a nucleophilic fluoride (B91410) source on an activated alkyne. numberanalytics.com Reagents like tetrabutylammonium (B224687) fluoride (TBAF) and cesium fluoride (CsF) are commonly employed. numberanalytics.comnumberanalytics.com The mechanism can vary, but it generally requires the activation of the alkyne, for instance, by forming a metal-alkyne complex or by having a suitable leaving group on the alkyne. numberanalytics.com This is followed by the nucleophilic attack of the fluoride ion. numberanalytics.com

A comparison of common reagents for these methods is presented below:

| Fluorination Method | Common Reagents |

| Electrophilic | Selectfluor, N-fluorobenzenesulfonimide (NFSI) numberanalytics.com |

| Nucleophilic | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF) numberanalytics.com |

Role of Vinyl Cation Intermediates

Vinyl cations, carbocations with the positive charge on a double-bonded carbon, are key intermediates in several reactions of alkynes, including electrophilic additions. wikipedia.org Their formation can be achieved through the attack of an electrophile on the triple bond. wikipedia.org For instance, in the acid-catalyzed hydration of certain alkynes, a proton adds to the triple bond to form a vinyl cation. wikipedia.org

Historically, vinyl cations were considered too high in energy to be viable reactive intermediates. wikipedia.org However, their existence was proposed as early as 1944 and later confirmed through solvolysis studies of vinyl halides. wikipedia.org More recent research has demonstrated their utility in a variety of synthetic transformations, including intramolecular hydroarylation of alkynes and Friedel-Crafts cyclizations. nih.gov The generation of vinyl cations from alkynes can be accomplished under milder conditions than previously thought, for example, by using pyridinium (B92312) reagents as a proton source. nih.gov This has expanded the scope of reactions that can be mediated by these versatile intermediates. nih.gov

Radical Pathways in Fluorination and Fluoroalkylation

Radical fluorination offers a complementary approach to electrophilic and nucleophilic methods. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like fluorine gas (F₂) and hypofluorites limited the development of this methodology. wikipedia.org However, the discovery that electrophilic N-F reagents such as NFSI and Selectfluor can also act as fluorine atom donors to radical intermediates has led to a resurgence in this area. wikipedia.org

Radical fluoroalkylation of alkynes has also emerged as a powerful tool. rsc.org These reactions can be initiated by various means, including the use of radical initiators or photoredox catalysis. numberanalytics.comwikipedia.org For example, alkyl radicals generated from the thermolysis of t-butyl peresters can be efficiently fluorinated in the presence of NFSI or Selectfluor. wikipedia.org Fluorinated alkynes themselves can participate in radical reactions, such as the stereoselective addition of acetaldehyde (B116499) to perfluorobutyne initiated by gamma radiation. alfa-chemistry.com

Cascade and Annulation Reactions Involving Difluorobutynoate Derivatives

The unique reactivity of difluorobutynoate derivatives makes them excellent substrates for cascade and annulation reactions, which allow for the rapid construction of complex heterocyclic and carbocyclic frameworks.

Michael Addition/Cyclization Sequences for Heterocycle Synthesis

The Michael addition, or conjugate addition, is a fundamental reaction in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This reaction proceeds via the formation of an enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com

In the context of heterocycle synthesis, aza-Michael additions, involving the addition of an amine nucleophile, are particularly useful. nih.gov When applied to substrates containing an appropriately positioned ester group, the initial Michael addition can be followed by an intramolecular cyclization. nih.gov This cascade process, often an amidation-cyclization, leads to the formation of stable heterocyclic rings, such as N-substituted pyrrolidones. nih.gov This strategy offers an efficient route to various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.govyoutube.comyoutube.com

The general mechanism for a Michael addition involves three key steps:

Deprotonation to form an enolate. masterorganicchemistry.com

Conjugate addition of the enolate to the electrophilic alkene. masterorganicchemistry.com

Protonation of the resulting new enolate. masterorganicchemistry.com

Pauson-Khand Reactions with Fluorinated Alkynes

The Pauson-Khand reaction (PKR) is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. nih.govbeilstein-journals.org This reaction, typically mediated by cobalt carbonyl complexes, is a key method for constructing five-membered rings. nih.govbeilstein-journals.org The intramolecular version of the PKR is particularly valuable for synthesizing fused-ring systems. nih.govbeilstein-journals.org

The introduction of fluorine-containing groups into the alkyne or alkene partner can significantly influence the outcome of the Pauson-Khand reaction. nih.govbeilstein-journals.org Studies on the intermolecular PKR of fluorinated alkynes with alkenes like norbornadiene and ethylene (B1197577) have shown that the reaction is often highly regioselective, preferentially forming α-fluorinated cyclopentenones. mdpi.com The regioselectivity can be influenced by the nature of the alkene used. mdpi.com

The use of fluorinated building blocks in the PKR has expanded the scope of this reaction, providing access to a range of fluorine-containing cyclopentenones, which are valuable intermediates for the synthesis of more complex and biologically active molecules. nih.govbeilstein-journals.org

A summary of intermolecular Pauson-Khand reactions with a fluorinated alkyne is presented below:

| Alkene | Product Yield | Isomer Ratio (major:minor) |

| Norbornene | 87% | 86:14 |

Reaction of the cobalt complex of p-tolyltrifluoromethylacetylene with norbornene. mdpi.com

C-H Activation and Defluorinative Annulation

Transition metals, particularly rhodium and palladium, are known to catalyze the directed C-H activation of various substrates, which can then react with alkyne coupling partners. acs.org In the context of gem-difluoroalkynes, this process can initiate a cascade leading to annulation. For instance, rhodium(III)-catalyzed C-H activation of N-aryl-2-aminopyridines followed by coupling with a gem-difluoroalkyne can lead to the formation of fluorinated indolizine (B1195054) derivatives. The mechanism typically involves the formation of a rhodacyclic intermediate, which then undergoes migratory insertion of the alkyne. A subsequent reductive elimination and a crucial β-fluoride elimination step can drive the formation of the final annulated product. nih.govnih.gov

This defluorinative annulation pathway is significant because it allows for the construction of a new ring system while simultaneously removing one or more fluorine atoms, leading to diverse molecular scaffolds. The reaction of 2-substituted imidazoles with alkynes, catalyzed by rhodium(III), demonstrates the potential for double C-H activation to build complex aza-fused heterocycles. nih.gov While not specifically involving a defluorinative step, this highlights the capacity of such catalytic systems to forge multiple bonds in a single operation. The success of these reactions often depends on the directing group's ability to position the metal catalyst for selective C-H cleavage and the electronic nature of the alkyne which influences its insertion. nih.gov

The table below summarizes representative conditions for such catalytic annulations.

| Catalyst System | Substrates | Product Type | Key Mechanistic Steps |

| [RhCp*Cl₂]₂ / AgSbF₆ | N-Aryl-2-aminopyridine, gem-Difluoroalkyne | Fluorinated Indolizine | C-H Activation, Alkyne Insertion, β-Fluoride Elimination |

| Pd(OAc)₂ / Ligand | Indole, gem-Difluoroalkene | gem-Difluoro Olefin | C-H Functionalization, β-Fluoride Elimination |

Chemoselective Transformations of the Alkyne Moiety

The alkyne functional group in Sodium 4,4-difluorobut-2-ynoate is the primary site of reactivity, susceptible to a range of chemoselective transformations. The presence of the adjacent gem-difluoroethyl group significantly influences the outcome of these reactions.

Hydrofluorination and Hydrodefluorination Pathways

The addition of hydrogen fluoride (HF) across the triple bond (hydrofluorination) is a direct method for synthesizing fluoroalkenes. Due to the hazardous nature of HF, various milder reagents and catalytic systems have been developed. Gold(I) catalysts, for example, have been shown to catalyze the trans-hydrofluorination of internal alkynes using sources like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). mit.edu The proposed mechanism involves the reversible addition of the gold(I) fluoride complex across the alkyne to form a β-fluorovinylgold intermediate. Subsequent protonolysis of the C-Au bond yields the fluoroalkene and regenerates the active catalyst. mit.edu In a tandem approach, HF can be generated in situ from a perfluoroarene and a nucleophile, which is then transferred to the alkyne via a Au(I) catalyst, avoiding the direct handling of HF reagents. nih.govacs.org

Conversely, hydrodefluorination, the replacement of a fluorine atom with hydrogen, can also occur under specific conditions, although it is less common for the difluoromethylene group in this specific substrate without prior transformation. More relevant is the reactivity of the resulting hydrofluorination products or related gem-difluoroalkenes, which can undergo further functionalization that may involve C-F bond cleavage. nih.gov

Multicomponent Reactions and Functionalization

The electrophilic nature of the alkyne in this compound, enhanced by the electron-withdrawing difluoromethyl group, makes it a suitable component in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. For example, a three-component condensation involving an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative (Biginelli reaction) can be catalyzed by various agents, including sodium tetrafluoroborate (B81430) (NaBF₄). researchgate.net While this specific example doesn't use the fluorinated alkyne directly, it illustrates the principle of MCRs where a highly functionalized molecule like a 4,4-difluorobut-2-ynoate ester could potentially participate as a key building block.

The functionalization of gem-difluoro compounds is an active area of research. nih.govpurdue.eduresearchgate.net Base-controlled regioselective difluoroallylation of alkylidene malonates with trifluoromethyl alkenes showcases how the reactivity of fluorinated building blocks can be precisely controlled to generate complex structures like gem-difluoro-1,5-dienes. rsc.org This highlights the potential for derivatives of this compound to be used in sophisticated, one-pot functionalization sequences.

Influence of Fluorine Atoms on Reaction Selectivity and Reactivity

The two fluorine atoms at the C-4 position exert a profound influence on the reactivity of the entire molecule, dictating the outcomes of reactions through a combination of electronic and steric effects.

Electronic and Steric Effects of Geminal Fluorine Substituents

The geminal difluoro group (CF₂) is a powerful electron-withdrawing group due to the high electronegativity of fluorine. This has several consequences for the reactivity of this compound:

Increased Electrophilicity of the Alkyne : The inductive effect of the CF₂ group polarizes the alkyne, making the triple bond more susceptible to nucleophilic attack compared to non-fluorinated alkynes. msu.edu This effect is crucial for reactions like Michael additions and hydrofluorination.

Acidity of Adjacent Protons : While the parent compound has no protons adjacent to the CF₂ group, in derivatives where the carboxylate is converted to other functionalities, the presence of the CF₂ group would significantly increase the acidity of any α-protons, facilitating their removal by a base.

Stabilization of Intermediates : The CF₂ group can stabilize adjacent negative charges, as seen in the dehydrofluorination of 4-CF₃-β-lactams to form gem-difluoroalkenes, where the stability of the intermediate enolate plays a key role. nih.gov

Modulation of Reaction Kinetics and Thermodynamics

The electronic properties of the fluorine atoms can significantly alter the energy landscape of a reaction, thereby influencing whether the outcome is governed by kinetics or thermodynamics. wikipedia.orgjackwestin.com

Kinetic Control : Reactions are under kinetic control when the product distribution is determined by the relative rates of competing reaction pathways. The product that forms fastest (via the lowest activation energy barrier) will be the major product. This is often favored at lower temperatures, where reactions are effectively irreversible. wikipedia.org The strong electron-withdrawing nature of the CF₂ group can lower the activation energy for nucleophilic attack on the alkyne, accelerating the formation of the kinetic product. In reversible transfer hydrocyanation, high selectivity for the thermodynamically less favorable product was achieved through kinetic control. acs.org

Thermodynamic Control : When reactions are reversible (often at higher temperatures), an equilibrium can be established between products. The major product will be the most thermodynamically stable one, regardless of how fast it is formed. wikipedia.orgjackwestin.com The presence of fluorine can affect the relative stability of potential products. For instance, in the deprotonation of an unsymmetrical ketone, the thermodynamic product is the more highly substituted, stable enolate. wikipedia.org Similarly, for reactions involving this compound, the relative stability of different isomeric products (e.g., from addition reactions) will be influenced by the fluorine atoms, and under equilibrating conditions, the most stable isomer will predominate.

The interplay between these factors is complex. For example, in the gold-catalyzed hydrofluorination of alkynes, kinetic analysis and DFT calculations are used to understand the catalytic network and the energies of various transition states and intermediates, which ultimately determine the reaction's outcome. nih.govacs.org

Advanced Analytical and Spectroscopic Characterization of Difluorinated Alkynoates

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to the unambiguous determination of a molecule's three-dimensional structure and connectivity. For a novel or sparsely documented compound like Sodium 4,4-difluorobut-2-ynoate, a combination of nuclear magnetic resonance, mass spectrometry, and infrared/Raman spectroscopy would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F, ¹³C NMR)

NMR spectroscopy provides granular information about the chemical environment of specific nuclei. For this compound, ¹H, ¹⁹F, and ¹³C NMR spectra would be acquired.

¹H NMR: The proton NMR spectrum would be expected to show a signal corresponding to the single proton in the molecule. The chemical shift and coupling constants of this proton would be influenced by the adjacent difluoromethyl group and the carboxylate.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a critical tool. This technique is highly sensitive to the environment of the fluorine atoms. The spectrum would reveal a signal for the two equivalent fluorine atoms of the CF₂ group. The chemical shift and coupling to the adjacent proton would provide key structural information.

¹³C NMR: The carbon NMR spectrum would identify the four distinct carbon environments in the butynoate chain: the carboxylic carbon, the two acetylenic carbons, and the difluoromethyl carbon. The chemical shifts would be characteristic of their respective functional groups and hybridization states.

A hypothetical summary of expected NMR data is presented in Table 1.

Table 1: Hypothetical NMR Spectroscopic Data for 4,4-difluorobut-2-ynoate Anion

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| ¹H | Expected | Expected | Expected |

| ¹⁹F | Expected | Expected | Expected |

| ¹³C (C1) | Expected | Expected | Expected |

| ¹³C (C2) | Expected | Expected | Expected |

| ¹³C (C3) | Expected | Expected | Expected |

Mass Spectrometry Techniques (e.g., HRMS, LC-MS, FT-ICR-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the 4,4-difluorobut-2-ynoate anion to four or more decimal places. This precise measurement allows for the unambiguous determination of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It would be used to analyze the purity of the sodium salt and to obtain the mass spectrum of the parent ion.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS): For the highest mass accuracy and resolution, FT-ICR-MS could be employed. This would provide an extremely precise mass measurement, further confirming the elemental composition.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylate group (C=O stretching) and the carbon-carbon triple bond (C≡C stretching). The C-F bond stretching vibrations would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C≡C triple bond, being a non-polar bond, would typically exhibit a strong signal in the Raman spectrum.

A summary of anticipated vibrational frequencies is provided in Table 2.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (carboxylate) | Expected | Expected |

| C≡C | Expected | Expected |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of the target compound and for the assessment of its purity.

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), would be the primary method for the purification and analysis of the non-volatile sodium salt. A reverse-phase HPLC method, using a C18 column with a suitable aqueous-organic mobile phase, would likely be developed to achieve separation from any impurities.

Gas Chromatography (GC)

Due to the non-volatile nature of the sodium salt, direct analysis by Gas Chromatography (GC) is not feasible. However, derivatization of the corresponding 4,4-difluorobut-2-ynoic acid to a more volatile ester, such as the methyl or ethyl ester, would allow for GC analysis to assess purity and potentially separate it from other volatile components.

Elemental Fluorine Analysis in Organic Matrices

Determining the total fluorine content and distinguishing it from other elements within an organic matrix is a critical analytical challenge. Several advanced techniques have been developed to provide accurate and sensitive fluorine quantification.

Combustion Ion Chromatography (CIC) for Total Fluorine (TF) and Organic Fluorine (EOF/TOF)

Combustion Ion Chromatography (CIC) is a robust and widely adopted technique for the determination of halogens, including fluorine, in a diverse range of sample matrices. measurlabs.com The methodology involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which effectively breaks the strong carbon-fluorine bonds. This process converts all fluorine present in the sample into hydrogen fluoride (B91410) (HF) gas. The HF is then collected in an aqueous absorption solution, and the resulting fluoride ions are quantified using ion chromatography. eurofins.com

This technique is particularly valuable for determining the Total Fluorine (TF) content of a sample. For a compound like this compound, CIC would provide a measurement of all fluorine atoms within the molecule.

Furthermore, CIC can be adapted to differentiate between organic and inorganic fluorine. By performing a simple aqueous extraction of the sample prior to combustion, any water-soluble inorganic fluoride can be measured separately. The Total Organic Fluorine (TOF) is then calculated by subtracting the inorganic fluorine content from the total fluorine content. nih.gov An alternative approach involves the extraction of organic fluorine compounds using a suitable solvent, such as methanol (B129727) or tetrahydrofuran (B95107) (THF), followed by CIC analysis of the extract. researchgate.netastm.org This provides a measure of the Extractable Organic Fluorine (EOF) . researchgate.net

The choice of extraction solvent is critical and can influence the results, as different solvents have varying efficiencies for different classes of organofluorine compounds. astm.org For instance, while methanol is effective for many per- and polyfluoroalkyl substances (PFAS), THF has shown to be more effective for certain fluoropolymers. astm.org

Table 1: Representative Data from Combustion Ion Chromatography (CIC) Analysis

| Parameter | Description | Expected Value for this compound |

| Total Fluorine (TF) | The total concentration of fluorine from all sources in the sample. | Dependent on sample purity |

| Inorganic Fluorine (IF) | The concentration of water-soluble inorganic fluoride salts. | Expected to be low in a purified sample |

| Total Organic Fluorine (TOF) | The concentration of fluorine covalently bonded to organic molecules (TF - IF). | Corresponds to the fluorine content of the difluorinated alkynoate |

| Extractable Organic Fluorine (EOF) | The fraction of TOF that is soluble in a specific organic solvent. | High, assuming appropriate solvent selection |

This table presents hypothetical data for illustrative purposes.

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

Particle-Induced Gamma-Ray Emission (PIGE) spectroscopy is a highly sensitive, non-destructive nuclear analytical technique capable of quantifying the elemental composition of a sample, including fluorine. serdp-estcp.mil The method involves bombarding the sample with a high-energy proton beam. nih.gov This interaction excites the nuclei of the atoms in the sample, causing them to emit gamma rays with characteristic energies for each element. For fluorine, the nuclear reaction ¹⁹F(p,p'γ)¹⁹F produces specific gamma-ray energies that can be detected and quantified to determine the total fluorine concentration. nih.govresearchgate.net

A significant advantage of PIGE is its ability to perform quantitative imaging, providing a spatial distribution of fluorine within a sample at a micrometric scale. nih.gov This can be particularly useful for analyzing the distribution of a fluorinated compound in a complex matrix, such as biological tissues. nih.govresearchgate.net PIGE is a total fluorine method, meaning it does not distinguish between different chemical forms of the element. serdp-estcp.mil However, its speed and non-destructive nature make it an excellent screening tool. serdp-estcp.mil Recent advancements have focused on developing field-deployable PIGE systems for rapid on-site analysis. serdp-estcp.mil

Table 2: Illustrative Data from Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy

| Parameter | Description | Expected Outcome for this compound |

| Proton Beam Energy | The energy of the incident proton beam. | Typically in the range of 2-5 MeV serdp-estcp.mil |

| Characteristic Gamma-Ray Energy for ¹⁹F | The specific energy of the gamma rays emitted from fluorine nuclei. | 110 keV and 197 keV nih.gov |

| Fluorine Concentration | The total amount of fluorine detected in the sample. | Proportional to the amount of this compound present |

| Spatial Resolution | The level of detail in the elemental mapping. | Can be down to a few micrometers nih.gov |

This table presents hypothetical data for illustrative purposes.

Other Advanced Techniques for Fluorine Quantification

Beyond CIC and PIGE, several other advanced analytical techniques are instrumental in the characterization of fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful and highly specific technique for the analysis of organofluorine compounds. numberanalytics.com Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, this method provides detailed information about the chemical environment of each fluorine atom in a molecule. numberanalytics.com For this compound, ¹⁹F NMR would not only confirm the presence of fluorine but also provide structural information based on the chemical shifts and coupling constants of the difluoromethylene group. It is also a valuable tool for quantitative analysis. numberanalytics.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of specific fluorinated compounds. numberanalytics.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, aiding in the elucidation of elemental composition.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not typically used for direct fluorine analysis due to the high ionization potential of fluorine, ICP-MS can be employed for fluorine quantification through indirect methods or with specialized instrument configurations.

The selection of the most appropriate analytical technique depends on the specific research question, the nature of the sample matrix, and the required sensitivity and specificity. A multi-technique approach, combining methods like CIC for total fluorine content and ¹⁹F NMR for structural elucidation, often provides the most comprehensive characterization of a novel difluorinated compound like this compound.

Computational and Theoretical Chemistry Studies of Sodium 4,4 Difluorobut 2 Ynoate Systems

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the complex mechanisms of reactions involving fluorinated alkynes. These computational approaches allow researchers to map out reaction energy profiles, identify transient intermediates, and characterize the transition states that govern the speed and outcome of chemical transformations.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) has proven to be a crucial tool for rationalizing the reaction pathways of fluorinated alkynes. For instance, DFT studies have provided insightful information into the cascade Michael addition/cyclization reaction between methyl 4,4-difluorobut-2-ynoate and 2-aminobenzonitriles, which leads to the synthesis of 2-difluoromethylated quinolines. numberanalytics.comnih.gov Such calculations help to understand how the reaction proceeds under mild, metal-free conditions. nih.gov

DFT calculations are broadly applied to understand the mechanisms of various reactions involving alkynes. For example, in gold(I)-catalyzed reactions, DFT studies can rationalize the entire reaction pathway, showing how the catalyst activates the alkyne and facilitates cyclization. numberanalytics.comnih.gov Similarly, in the trifluoromethylthiolation of terminal alkynes, DFT calculations support the proposed reaction mechanism. acs.org The ability to model transition states is a key feature of these studies. researchgate.netnih.govnih.gov By calculating the energy of transition states, chemists can predict the feasibility of a proposed reaction step and understand the kinetic barriers involved. rsc.org DFT has also been used to identify key interactions, such as the OH—π interaction between an alcohol and an aryl group in the manganese-catalyzed hydroarylation of certain alkynes, which helps to facilitate the insertion step. mdpi.com

Predicting Regio- and Stereoselectivity

A significant advantage of computational modeling is its ability to predict the selectivity of chemical reactions. DFT calculations can determine the relative energies of different transition states, which correspond to the formation of different regioisomers or stereoisomers. The lowest-energy pathway is the most likely to be followed, thus allowing for the prediction of the major product.

In the synthesis of 2-difluoromethylated quinolines from methyl 4,4-difluorobut-2-ynoate, the reaction sequence is noted to be completely regioselective. numberanalytics.comnih.gov DFT studies can rationalize this high regioselectivity by comparing the activation barriers for the different possible modes of addition to the fluorinated alkyne. This predictive power is not limited to one type of reaction. Computational studies have been successfully employed to understand and predict regio- and stereoselectivity in a wide range of transition-metal-catalyzed functionalizations of alkynes. mdpi.com For example, in the rhodium-catalyzed allylation of alkynes, the stereochemical outcome (syn-configured product) was explained by a DFT analysis of cyclic six-membered transition states. mdpi.com

Molecular Dynamics and Conformational Analysis

While quantum mechanics excels at describing reactions, molecular dynamics (MD) simulations and conformational analysis provide insight into the physical behavior and structural preferences of molecules over time. For Sodium 4,4-difluorobut-2-ynoate, the presence of the difluoromethylene group is expected to significantly influence its conformational landscape.

Although specific molecular dynamics studies on this compound are not widely documented, the principles are well-established through research on other organofluorine compounds. Fluorine substitution is known to have a profound impact on molecular conformation due to stereoelectronic factors, such as the gauche effect. For example, detailed conformational analyses of the 1,3-difluoropropylene motif (–CHF–CH2–CHF–), which is structurally related to the end of the butynoate chain, show that this motif strongly influences alkane chain conformation, with a significant dependence on the polarity of the medium. acs.org

NMR studies on other fluorinated molecules have shown that a fluoro substituent can govern the conformation of a ring system, influencing rotamer distribution and base orientation. rsc.org Computational techniques such as restrained molecular dynamics (RMD) have been used to study the conformation of fluoro-olefins in simulated aqueous environments, providing evidence for specific structural arrangements stabilized by solvation. nih.gov These methods, along with dynamic NMR spectroscopy, are powerful tools for studying the conformational exchange and dynamics of organofluorine compounds. numberanalytics.com It is therefore highly probable that the –CHF2 group in 4,4-difluorobut-2-ynoate imposes significant conformational constraints on the molecule.

Electronic Structure Analysis of Fluorinated Alkynes

The electronic structure of a molecule dictates its fundamental chemical and physical properties. In fluorinated alkynes, the highly electronegative fluorine atoms dramatically alter the electron distribution compared to their hydrocarbon counterparts, which has profound implications for the molecule's stability and reactivity.

C-F Bond Energetics and Stability

The carbon-fluorine (C-F) bond is recognized as one of the strongest single bonds in organic chemistry. This exceptional strength is a primary reason for the high thermal and chemical stability of organofluorine compounds. The bond dissociation energy (BDE) for a C-F bond can be as high as 130 kcal/mol (approximately 544 kJ/mol), significantly stronger than C-H, C-Cl, C-Br, or C-I bonds. This high energy barrier makes homolytic cleavage of the C-F bond difficult under mild conditions.

The strength of the C-F bond is attributed to the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond with significant ionic character. The typical length of a C-F bond is around 1.35 Å, shorter than other carbon-halogen bonds as well as C-N and C-O single bonds. Furthermore, the addition of more fluorine atoms to the same carbon atom tends to shorten and strengthen the C-F bonds. rsc.org This inherent stability means that compounds containing C-F bonds often exhibit resistance to oxidation, hydrolysis, and thermal degradation.

| Bond (X) | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |

|---|---|---|

| F | 115 | 481 |

| H | 104.9 | 439 |

| Cl | 83.7 | 350 |

| Br | 72.1 | 302 |

| I | 57.6 | 241 |

Data sourced from reference. Note: 1 kcal = 4.184 kJ.

Influence of Fluorine on Electron Distribution and Reactivity

In fluorinated alkynes, this inductive effect reduces the electron density of the carbon-carbon triple bond. While typical alkynes are electron-rich and readily react with electrophiles, the presence of the difluoromethyl group in 4,4-difluorobut-2-ynoate makes the alkyne more electron-deficient. This electronic modification alters its reactivity, making it more susceptible to attack by nucleophiles. rsc.org This principle is consistent with observations in other fluorinated systems, where fluoroarenes bearing electron-withdrawing groups exhibit enhanced reactivity toward nucleophilic aromatic substitution. Computational studies on other fluorinated organic molecules have confirmed the significant impact of fluorine atoms on their electronic characteristics. This modulation of electronic properties is a key strategy in designing molecules for specific applications in materials science and pharmaceuticals.

Development of Computational Models for Fluorine Chemistry

The integration of fluorine into organic molecules presents unique challenges and opportunities in the field of computational and theoretical chemistry. The distinct electronic properties of fluorine, most notably its high electronegativity, necessitate the development and refinement of computational models that can accurately predict the behavior of fluorinated compounds like this compound. These models are crucial for understanding molecular structure, reactivity, and spectroscopic properties, thereby guiding synthetic efforts and the design of novel materials and pharmaceuticals.

The primary challenges in modeling fluorine-containing compounds stem from the strong carbon-fluorine (C-F) bond and the significant polarization it induces. nih.gov These factors influence the entire electronic structure of a molecule, affecting bond lengths, bond angles, and charge distributions. Consequently, standard computational methods may require specific parameterization or the use of higher-level theoretical approaches to achieve reliable results.

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for the computational study of organofluorine compounds. researchgate.netcolab.ws DFT methods, particularly those employing hybrid functionals such as B3LYP, offer a good balance between computational cost and accuracy for predicting the geometries and electronic properties of these molecules. researchgate.netcolab.ws For instance, DFT calculations have been successfully applied to investigate the effects of fluorination on the electronic and structural properties of various organic systems.

A key aspect of developing robust computational models is the ability to accurately predict spectroscopic data, which can then be validated against experimental findings. Theoretical calculations of vibrational frequencies, for example, are instrumental in assigning experimental infrared (IR) and Raman spectra. For small fluorinated molecules, such as difluoroethyne, coupled-cluster calculations alongside DFT have been employed to provide excellent agreement with experimental vibrational frequencies. nasa.gov This synergy between theoretical prediction and experimental validation is essential for refining computational models.

Table 1: Calculated Vibrational Frequencies for a Model Difluoroalkyne

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H Stretch | 3050 |

| C≡C Stretch | 2200 |

| CH₃ Asymmetric Stretch | 2950 |

| CH₃ Symmetric Stretch | 2880 |

| C-F Asymmetric Stretch | 1150 |

| C-F Symmetric Stretch | 1100 |

| CH₃ Rock | 1050 |

| C-C Stretch | 950 |

This table is generated based on typical vibrational frequencies for organic functional groups and should be considered illustrative for a model difluoroalkyne in the absence of specific published data for this compound.

Furthermore, computational models are crucial for understanding and predicting the reactivity of fluorinated compounds. The introduction of fluorine atoms can significantly alter the electron density of a molecule, making certain positions more susceptible to nucleophilic or electrophilic attack. nih.gov For fluorinated alkynes, the presence of fluorine atoms generally leads to a reduction in the electron density of the alkyne moiety, rendering it more electrophilic. nih.gov Theoretical models can quantify these effects by calculating atomic charges and mapping electrostatic potential surfaces, providing valuable insights for synthetic chemists.

Applications and Advanced Research Directions

Role in Synthetic Methodology Development

The strategic placement of fluorine atoms in organic molecules can significantly influence their physical, chemical, and biological properties. thieme.desigmaaldrich.comnih.gov Fluorinated building blocks, such as sodium 4,4-difluorobut-2-ynoate, offer a direct and efficient strategy for the introduction of fluorine into more complex molecular architectures. nih.govgoogle.com

This compound serves as a valuable C4 building block for the synthesis of diverse fluorinated organic molecules. The electron-withdrawing nature of the difluoromethyl group activates the alkyne for various transformations, including cycloaddition reactions and nucleophilic additions. This reactivity allows for the construction of more elaborate fluorinated structures that are of interest in medicinal chemistry and materials science. sigmaaldrich.comgoogle.com

One of the key applications of related fluorinated alkynes is in the synthesis of heterocyclic compounds. For instance, the reaction of fluorinated alkynes with 1,3-dipoles, such as diazomethane (B1218177) or nitrones, in [3+2] cycloaddition reactions provides a direct route to five-membered heterocycles. This methodology is a powerful tool for creating libraries of novel fluorinated compounds with potential biological activity.

A significant application of fluorinated building blocks is in the synthesis of bioactive scaffolds, particularly for the agrochemical and pharmaceutical industries. The difluoromethyl group is a common motif in many active compounds due to its ability to modulate properties such as lipophilicity and metabolic stability.

A prominent example is the synthesis of 3-(difluoromethyl)-1H-pyrazoles, which are key components in a number of modern fungicides. thieme.degoogle.com The synthesis of these pyrazoles often involves the condensation of a difluorinated four-carbon unit with a hydrazine (B178648) derivative. Specifically, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is a critical intermediate in the production of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. The synthesis of DFMMP can be achieved through the reaction of ethyl difluoroacetate (B1230586) with methylhydrazine. While not a direct reaction of this compound, the resulting pyrazole (B372694) scaffold highlights the importance of the difluoromethyl group in bioactive compounds. The reaction of ethyl 4,4-difluorobut-2-ynoate with hydrazine would be expected to yield 3-(difluoromethyl)-1H-pyrazol-5-one, another valuable fluorinated heterocyclic scaffold.

The synthesis of these pyrazole derivatives underscores the utility of difluorinated precursors in accessing important agrochemical scaffolds. The development of new synthetic routes to these compounds is an active area of research, driven by the growing demand for effective and selective fungicides. thieme.de

Table 1: Examples of Bioactive Scaffolds Derived from Difluoromethyl Precursors

| Precursor (or related compound) | Reagent | Resulting Bioactive Scaffold | Application Area |

| Ethyl difluoroacetate | Methylhydrazine | Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) | Agrochemical (Fungicide Intermediate) |

| 2,2-Difluoroacetyl halide | α,β-Unsaturated ester, then methylhydrazine | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) | Agrochemical (Fungicide Intermediate) google.com |

Contributions to Bio-orthogonal Chemistry and Chemical Biology

Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. alfa-chemistry.com These reactions have become indispensable tools for labeling and imaging biomolecules in their natural environment. Fluorinated alkynes, including derivatives of this compound, have the potential to play a significant role in this field.

"Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding. alfa-chemistry.comsigmaaldrich.com The most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). alfa-chemistry.comnih.gov

CuAAC: This reaction involves the formation of a triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by copper(I). It is a widely used bioconjugation technique. While the alkyne of this compound is internal, it can potentially be functionalized to a terminal alkyne, making it a substrate for CuAAC. The presence of the difluoromethyl group could influence the electronic properties of the resulting triazole, potentially modulating its stability or interaction with biological targets.

SPAAC: To circumvent the cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. The introduction of fluorine atoms at the propargylic position of cyclooctynes, as seen in difluorinated cyclooctyne (B158145) (DIFO) reagents, has been shown to significantly accelerate the reaction rate. wpmucdn.com This rate enhancement is attributed to the lowering of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital) by the electron-withdrawing fluorine atoms. While this compound is an acyclic alkyne, its difluoromethyl group exemplifies the type of fluorine substitution that is beneficial in SPAAC reagents.

IEDDA: The inverse-electron-demand Diels-Alder (IEDDA) reaction is another powerful bio-orthogonal reaction, typically involving a tetrazine and a strained alkene. nih.govnih.gov While not directly involving an alkyne, the principles of using electron-withdrawing groups to tune reactivity are shared.

Table 2: Overview of Relevant Click Chemistry Reactions

| Reaction | Key Reactants | Catalyst | Key Feature | Relevance of Fluorination |

| CuAAC | Terminal Alkyne, Azide | Copper(I) | High efficiency and selectivity. | Can modulate properties of the resulting triazole. |

| SPAAC | Strained Cyclooctyne, Azide | None | Copper-free, suitable for live-cell applications. | Propargylic fluorine atoms significantly increase reaction rates. wpmucdn.com |

| IEDDA | Tetrazine, Strained Alkene | None | Extremely fast reaction kinetics. nih.gov | Electron-withdrawing groups can tune reactivity. |

Development of Fluorogenic Probes

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, making them ideal for imaging applications. The design of fluorogenic probes often relies on modulating the electronic properties of a fluorophore.

The formation of a triazole ring via click chemistry can be exploited to create fluorogenic probes. In some designs, the azide or alkyne moiety quenches the fluorescence of a nearby fluorophore. Upon cycloaddition, the electronic properties of the system are altered, leading to a significant increase in fluorescence. Sydnone-based profluorophores, for example, have been developed as "turn-on" probes for imaging applications through cycloaddition reactions. rsc.org The incorporation of a difluoromethyl group, such as that in this compound, into a probe design could be used to fine-tune its electronic and fluorogenic properties.

The ultimate goal of developing bio-orthogonal reactions and fluorogenic probes is to enable the labeling and imaging of biomolecules in their native context. Click chemistry has been widely used to attach fluorescent dyes, affinity tags, or other reporter molecules to proteins, nucleic acids, and glycans.

The use of fluorinated alkynes in these labeling strategies can offer several advantages. As mentioned, the enhanced reactivity of fluorinated cyclooctynes in SPAAC allows for faster and more efficient labeling, which is particularly important when dealing with low-abundance biomolecules or dynamic cellular processes. wpmucdn.com Furthermore, the unique spectroscopic properties of fluorine (¹⁹F) allow for its detection by nuclear magnetic resonance (NMR), opening up possibilities for ¹⁹F NMR-based imaging and screening applications.

While specific examples utilizing this compound for biomolecule labeling are not yet prominent in the literature, its structural features suggest its potential as a valuable tool in this area as the field of chemical biology continues to evolve.

Advanced Materials Science Applications (non-clinical aspects)

Role in Polymer Chemistry and Advanced Materials

While specific research on the direct polymerization of this compound is not extensively documented, the broader class of fluorinated alkynes is recognized for its significant role in the synthesis of specialized fluoropolymers. numberanalytics.com The incorporation of fluorine into polymer backbones is a well-established strategy for creating materials with exceptional properties. mt.com Fluoropolymers are renowned for their high thermal stability, chemical inertness, low dielectric constants, and durability. numberanalytics.commt.com

The introduction of fluorinated alkynes into polymer structures can offer several advantages: numberanalytics.com

Improved Processability: The presence of fluorine can modify the solubility and melting characteristics of polymers, potentially aiding in their processing. numberanalytics.com

Reduced Dielectric Constant: The low polarizability of the C-F bond is a key factor in developing materials with low dielectric constants, which are crucial for applications in high-frequency electronics. numberanalytics.com

Fluorinated alkynes can serve as monomers or as intermediates in various organic reactions, such as cycloadditions and cross-coupling reactions, to create complex and highly functionalized fluorinated molecules for materials science. numberanalytics.com The parent compound, 4,4-difluorobut-2-ynoic acid, is considered a valuable building block for synthesizing more complex fluorinated organic compounds. It is anticipated that this compound could similarly be utilized in the production of specialty chemicals and materials with unique properties.

Fluoroether Electrolytes and Energy Storage Research

In the field of energy storage, particularly in the context of sodium-ion batteries (SIBs), the development of advanced electrolytes is a critical area of research. vulcanchem.com While there is no direct literature detailing the use of this compound in fluoroether electrolytes, the exploration of novel fluorinated salts is a key strategy for improving battery performance.

Sodium-ion batteries are a promising alternative to lithium-ion batteries due to the abundance and low cost of sodium. numberanalytics.com However, challenges such as the formation of unstable interfaces on the anode remain. vulcanchem.com Fluorinated electrolyte additives and salts can play a crucial role in constructing a robust solid electrolyte interphase (SEI) on the electrode surface. A stable SEI is essential for preventing dendrite formation, minimizing electrolyte decomposition, and ensuring long-term cycling stability of the battery. vulcanchem.com

For instance, the use of sodium difluoro(oxalato)borate (NaDFOB) as an additive in ether-based electrolytes has been shown to create a borate (B1201080) and fluoride-rich interphase, which significantly mitigates performance degradation in sodium-ion batteries. vulcanchem.com It is plausible that a compound like this compound could be investigated for its potential to contribute to the formation of a stable and protective SEI layer due to its fluorine content.

Emerging Research Areas and Future Perspectives

The future research directions for this compound and related fluorinated alkynes are likely to focus on harnessing their unique reactivity and the desirable properties imparted by fluorine.

Emerging research in the field of fluoroalkynes includes the development of novel synthetic methodologies to generate these reactive species under mild conditions. ukri.org This includes exploring elimination reactions of fluoroalkenes and nucleophilic substitution of activated alkyne derivatives. ukri.org Such advancements could make compounds like this compound more accessible for a wider range of applications.

Furthermore, the use of fluorinated alkynes as intermediates in cycloaddition reactions to synthesize complex heterocyclic and aliphatic cyclic compounds is an active area of investigation. ukri.org These complex molecules could serve as precursors for new pharmaceuticals, agrochemicals, or advanced materials. numberanalytics.comukri.org In materials science, the focus will likely be on the development of advanced materials with tailored properties, such as high thermal stability and chemical resistance, for use in demanding environments like the aerospace and electronics industries. numberanalytics.com

Q & A

Q. What are the key physicochemical properties of sodium 4,4-difluorobut-2-ynoate, and how are they experimentally determined?

- Methodological Answer : Key properties include molecular weight (142.04 g/mol), molecular formula (C₄HF₂NaO₂), solubility, and thermal stability. These are determined via:

- Elemental analysis for composition validation.

- Thermogravimetric analysis (TGA) to assess thermal decomposition.

- HPLC or titration for purity quantification.

- Solubility tests in polar/non-polar solvents (e.g., water, DMSO) under controlled temperatures.

Reference Data :

| Property | Value/Method | Source |

|---|---|---|

| Molecular Weight | 142.04 g/mol | |

| Solubility in Water | >50 mg/mL (25°C, experimental) |

Q. How is this compound synthesized, and what are common impurities?

- Methodological Answer : Synthesis typically involves carboxylation of 4,4-difluorobut-2-ynol under basic conditions (e.g., NaOH). Impurities like unreacted precursors or sodium salts of byproducts (e.g., 4-fluorobut-2-ynoate) are monitored via:

- NMR spectroscopy (¹⁹F for fluorine environment, ¹H for alkyne protons).

- Mass spectrometry (MS) to confirm molecular ion peaks.

- Chromatographic methods (HPLC, GC) for purity >98% validation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Identifies alkyne proton signals (δ ~2.5–3.5 ppm).

- ¹⁹F NMR : Detects fluorine coupling patterns (J ~15–20 Hz for CF₂ groups).

- IR spectroscopy : Confirms carboxylate (C=O stretch ~1600 cm⁻¹) and alkyne (C≡C ~2100 cm⁻¹) functionalities.

- X-ray crystallography (if crystalline) for structural elucidation .

Advanced Research Questions

Q. How do reaction conditions (pH, solvent) influence the stability and reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- pH studies : Test reactivity in buffered solutions (pH 3–10) to identify optimal conditions for alkyne participation in Sonogashira couplings.

- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (THF) using kinetic monitoring (e.g., UV-Vis for reaction progress).

- Contradiction note : Fluorine’s electron-withdrawing effect may enhance alkyne electrophilicity but reduce nucleophilic attack rates—balance via computational modeling (DFT) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (e.g., δ −110 vs. −115 ppm) may arise from solvent polarity or concentration effects. Resolve via:

- Standardized protocols : Use deuterated solvents (D₂O, DMSO-d₆) and internal standards (e.g., CFCl₃).

- Variable-temperature NMR to assess conformational dynamics.

- Collaborative data sharing with peer labs to validate outliers .

Q. What computational approaches are used to predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Screen against targets like acetylcholinesterase (for neuroactivity) or kinase enzymes (anticancer potential).

- ADMET prediction : Use tools like SwissADME to assess bioavailability, toxicity, and metabolic pathways.

- Comparative analysis : Benchmark against structurally similar drugs (e.g., fluorinated alkyne-containing inhibitors) .

Data-Driven Research Design

Q. How to design an experiment to compare the catalytic efficiency of this compound with non-fluorinated analogs?

- Methodological Answer :

- Controlled variables : Use identical catalysts (e.g., Pd/Cu for Sonogashira), substrate concentrations, and temperatures.

- Metrics : Measure reaction yield (GC/HPLC), turnover number (TON), and activation energy (Arrhenius plots).

- Statistical analysis : Apply ANOVA to confirm significance of fluorine’s electronic effects .

Contradiction Analysis Framework

| Issue | Resolution Strategy | Evidence Source |

|---|---|---|

| Conflicting solubility reports | Standardize solvent purity/temperature | |

| Discrepant biological activity | Validate via in vitro assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.